molecular formula C9H9Cl2NO4S B2674928 N-(3,4-Dichlorophenyl)-N-(methylsulfonyl)glycine CAS No. 431979-36-1

N-(3,4-Dichlorophenyl)-N-(methylsulfonyl)glycine

Cat. No. B2674928
CAS RN: 431979-36-1
M. Wt: 298.13
InChI Key: KHAFGALHLGHLLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-Dichlorophenyl)-N-(methylsulfonyl)glycine, commonly known as DCMG, is a chemical compound that has gained significant attention in the field of scientific research. It is a glycine derivative, which is synthesized by the reaction of 3,4-dichlorophenylacetic acid with dimethylsulfone. DCMG has shown potential in various research applications, including as an herbicide, an anti-inflammatory agent, and a potential treatment for neurological disorders.

Scientific Research Applications

Glycine Transporter-1 Inhibitors

Research into the design, synthesis, and in vivo efficacy of Glycine Transporter-1 (GlyT1) inhibitors has implications for understanding neurotransmitter regulation and potential therapeutic applications for neurological disorders. The study by Lindsley et al. (2006) explores a series of compounds derived from [4-Phenyl-1-(propylsulfonyl)piperidin-4-yl]methyl Benzamides, indicating the importance of sulfonamide functional groups in medicinal chemistry and their role in the central nervous system's function (Lindsley et al., 2006).

Herbicide Transport and Environmental Impact

The transport of herbicides like glyphosate [N-(phosphonomethyl)-glycine] through soil and their environmental impact is a critical area of research. Malone et al. (2004) investigated the leaching of glyphosate and its comparison to other herbicides, highlighting the environmental behavior of sulfonamide and related compounds. This research is crucial for developing environmentally friendly agricultural practices and understanding chemical transport in ecosystems (Malone et al., 2004).

N-Methyltransferases in Betaine Synthesis

The study of enzymes like N-methyltransferases that catalyze the synthesis of betaine from glycine in organisms like Aphanothece halophytica sheds light on osmoprotection and stress response mechanisms. Research by Waditee et al. (2003) provides insights into the biochemical pathways involved in response to abiotic stresses, with implications for biotechnology and crop improvement (Waditee et al., 2003).

Molecular Recognition and Inclusion Complexes

The enantioselective inclusion of sulfoxides by amino acid derivatives, as studied by Akazome et al. (2000), demonstrates the potential of glycine derivatives in chiral recognition and separation techniques. Such studies contribute to our understanding of molecular interactions and the development of novel materials for pharmaceutical and chemical separations (Akazome et al., 2000).

properties

IUPAC Name

2-(3,4-dichloro-N-methylsulfonylanilino)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO4S/c1-17(15,16)12(5-9(13)14)6-2-3-7(10)8(11)4-6/h2-4H,5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHAFGALHLGHLLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)O)C1=CC(=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-Dichlorophenyl)-N-(methylsulfonyl)glycine

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